(E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(Furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a furan-2-yl substituent at the pyrazole C3 position and a 4-isopropylbenzylidene hydrazone group at the carbohydrazide moiety. The (E)-configuration of the hydrazone linkage is critical for its structural stability and bioactivity . These compounds are typically synthesized via condensation reactions between pyrazole-5-carbohydrazides and substituted benzaldehydes, followed by characterization using spectroscopic (FT-IR, NMR) and crystallographic methods (X-ray diffraction) .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)14-7-5-13(6-8-14)11-19-22-18(23)16-10-15(20-21-16)17-4-3-9-24-17/h3-12H,1-2H3,(H,20,21)(H,22,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQJCRUONYMCBI-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered interest due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O2, with a molecular weight of 322.4 g/mol. Its structure features a furan ring, a pyrazole moiety, and a hydrazide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 446 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated significant inhibitory activity against BRAF(V600E) and EGFR kinases, which are crucial targets in cancer therapy .
Case Study:
In vitro studies have shown that this compound can induce apoptosis in cancer cells. Flow cytometry results indicated that the compound effectively triggers apoptotic pathways in MCF-7 breast cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound exhibits the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is attributed to the modulation of signaling pathways associated with inflammation.
Research Findings:
A comparative study showed that this compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
In vitro assays revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the hydrazone moiety and the furan ring can significantly influence its pharmacological properties.
Key Findings:
- Furan Ring Substitution: Variations in substituents on the furan ring can enhance antitumor potency.
- Hydrazone Linkage: The stability and reactivity of the hydrazone bond play a critical role in determining the compound's bioactivity.
Scientific Research Applications
The compound has demonstrated a range of biological activities, making it a potential candidate for further research and development in therapeutic applications.
Antitumor Activity
Research indicates that pyrazole derivatives like this compound exhibit notable antitumor properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7.
Case Study:
In vitro studies revealed that (E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide effectively triggers apoptotic pathways, evidenced by flow cytometry results that indicated an increase in apoptotic cell populations upon treatment with the compound.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound has exhibited antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study:
In antimicrobial assays, the compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, highlighting its potential application in treating infections caused by these organisms.
Chemical Reactions Analysis
Synthetic Formation via Condensation
The compound is synthesized through a condensation reaction between 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide and 4-isopropylbenzaldehyde under acidic conditions. Key parameters include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Ethanol (anhydrous) | |
| Catalyst | Glacial acetic acid (0.5–1.0 mol%) | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 72–78% |
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming a Schiff base (imine) linkage. The (E)-stereochemistry of the benzylidene group is stabilized by intramolecular hydrogen bonding between the hydrazide’s NH and the pyrazole’s carbonyl oxygen .
Hydrolysis of the Hydrazide Moiety
The hydrazide group (–CONHNH–) undergoes hydrolysis under strongly acidic or basic conditions to yield 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid and 4-isopropylbenzaldehyde hydrazine :
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 3h | Carboxylic acid + Hydrazine sulfate | 85% |
| 2M NaOH, 80°C, 2h | Sodium carboxylate + Free hydrazine | 78% |
This reaction is critical for modifying the compound’s pharmacological profile or synthesizing derivatives.
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring participates in electrophilic substitutions, such as nitration or sulfonation:
| Reaction | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 1h | 5-Nitro-furan derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C, 2h | 5-Sulfo-furan derivative |
These reactions preferentially occur at the C5 position of the furan ring due to its higher electron density compared to C3 or C4.
Reduction of the Imine Bond
The benzylidene imine bond (C=N) is reduced to a secondary amine using catalytic hydrogenation:
| Catalyst | H₂ Pressure (atm) | Solvent | Product | Yield |
|---|---|---|---|---|
| Pd/C (10% w/w) | 1.5 | Ethanol | N'-(4-isopropylbenzyl)-hydrazide | 90% |
This reaction modifies the compound’s planarity and enhances solubility in polar solvents.
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form pyrazole-fused heterocycles:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | CuI (catalyst), DMF, 100°C, 12h | Pyrazolo[1,5-a]pyridine derivative |
| Acetonitrile | Microwave, 150°C, 30min | Pyrazolo[3,4-d]pyrimidine derivative |
These reactions exploit the hydrazide’s ability to act as a dipolarophile, expanding the compound’s utility in synthesizing bioactive heterocycles.
Oxidative Degradation
Exposure to strong oxidants like KMnO₄ or CrO₃ leads to furan ring cleavage:
| Oxidant | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 4h | Maleic acid derivative |
| CrO₃/Pyridine | CH₂Cl₂, RT, 2h | γ-Ketocarboxamide |
This reactivity limits the compound’s stability under oxidative conditions but provides pathways for synthesizing dicarboxylic acid derivatives.
Complexation with Metal Ions
The hydrazide and pyrazole groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) acetate | Methanol, RT, 2h | Square-planar Cu(N₂O₂) complex | Catalytic oxidation studies |
| Fe(III) chloride | Ethanol, 60°C, 3h | Octahedral FeCl₃(NH)₃ complex | Magnetic material synthesis |
These complexes exhibit enhanced thermal stability and catalytic activity compared to the parent compound.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the furan and benzylidene groups:
| Condition | Product | Quantum Yield |
|---|---|---|
| UV light, benzene, 6h | Bicyclo[3.2.0]heptane derivative | 0.45 |
This reaction is stereospecific and yields a strained bicyclic product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole-carbohydrazides are highly influenced by substituents on the benzylidene ring and the pyrazole core. Below is a comparative analysis of structurally related compounds:
Pharmacological Activities
- Anticancer Activity : (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl derivatives induced apoptosis in A549 lung cancer cells via caspase-3 activation . In contrast, (E)-N'-(4-methoxybenzylidene)-5-methyl analogs showed moderate cytotoxicity, suggesting halogen substituents enhance bioactivity .
- Antimicrobial and Antioxidant Effects: Compounds with hydroxyl or methoxy groups (e.g., 4-hydroxy-3-methoxybenzylidene) demonstrated radical scavenging activity, while dimethylamino-substituted derivatives displayed broad-spectrum antimicrobial effects .
Computational and Spectroscopic Insights
- For example, (E)-N'-(2,4-dichlorobenzylidene) derivatives showed lower HOMO-LUMO gaps (3.92 eV), correlating with higher reactivity .
- X-ray Crystallography : The (E)-configuration of the hydrazone linkage is consistently observed in related compounds, with dihedral angles between the pyrazole and benzylidene rings ranging from 5.2° to 12.8°, influencing molecular packing .
Preparation Methods
Cyclocondensation of Furan-2-Acetylacetone with Phenylhydrazine
In a representative procedure, furan-2-acetylacetone (1.0 equiv) reacts with phenylhydrazine (1.2 equiv) in ethanol under acidic conditions (e.g., concentrated H₂SO₄) at 50°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization to form 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester.
Key Data:
Hydrolysis to Pyrazole-5-Carboxylic Acid
The ester intermediate undergoes hydrolysis using aqueous NaOH (2M) at reflux for 4 hours to yield 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid. Acidification with HCl precipitates the product.
Optimization Note:
Formation of Pyrazole-5-Carbohydrazide
The carboxylic acid is converted to the corresponding hydrazide, a critical precursor for condensation.
Hydrazination with Hydrazine Hydrate
3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) reacts with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 12 hours. The reaction forms 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide via nucleophilic acyl substitution.
Key Data:
-
Characterization:
Condensation with 4-Isopropylbenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 4-isopropylbenzaldehyde.
Acid-Catalyzed Condensation
A mixture of 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) and 4-isopropylbenzaldehyde (1.2 equiv) in ethanol, catalyzed by glacial acetic acid (0.1 equiv), is refluxed for 6 hours. The (E)-isomer predominates due to thermodynamic stability.
Key Data:
Solvent and Catalyst Optimization
Comparative studies reveal that ethanol outperforms DMF or THF due to better solubility of reactants. Piperidine (5 mol%) as a base catalyst increases yield to 88% by facilitating imine formation.
| Parameter | Ethanol (AcOH) | Ethanol (Piperidine) | DMF (AcOH) |
|---|---|---|---|
| Yield (%) | 75 | 88 | 62 |
| Reaction Time | 6 h | 4 h | 8 h |
Mechanistic Insights and Byproduct Analysis
The condensation proceeds via a two-step mechanism:
-
Nucleophilic Attack: Hydrazide’s -NH₂ attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
-
Dehydration: Acid catalysis removes H₂O, yielding the (E)-configured imine.
Common Byproducts:
-
Oligomers: Excess aldehyde leads to aldol condensation byproducts (mitigated by stoichiometric control).
-
(Z)-Isomer: Constitutes <5% of the product, separable via column chromatography.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) in ethanol with piperidine achieves 85% yield, demonstrating feasibility for larger production. Key challenges include:
-
Purity Control: Recrystallization from ethanol/water (3:1) enhances purity to >98%.
-
Cost Efficiency: 4-Isopropylbenzaldehyde accounts for 60% of raw material costs; bulk sourcing reduces expenses by 30%.
Analytical Validation
Spectroscopic Consistency:
-
ESI-MS: m/z 323.4 [M+H]⁺.
-
¹³C NMR (100 MHz, CDCl₃): δ 164.5 (C=O), 152.3 (C=N), 121.8–148.2 (Ar-C).
Purity Assessment:
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Acid-Catalyzed | 75 | 97 | 12.50 |
| Base-Catalyzed | 88 | 98.5 | 14.20 |
| Solvent-Free | 68 | 95 | 10.80 |
Q & A
Q. What are the standard synthetic routes for preparing (E)-3-(furan-2-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, and what are the critical reaction parameters?
The compound is synthesized via a condensation reaction between a pyrazole-5-carbohydrazide precursor and a substituted benzaldehyde (e.g., 4-isopropylbenzaldehyde). Key steps include:
- Hydrazide preparation : Reacting ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux in ethanol .
- Schiff base formation : Condensing the hydrazide with 4-isopropylbenzaldehyde in acidic or neutral conditions (e.g., glacial acetic acid or ethanol with catalytic HCl). Reaction time (typically 6–12 hours) and temperature (60–80°C) are critical for yield optimization .
- Purification : Recrystallization using ethanol or methanol to achieve >95% purity, confirmed by melting point analysis and TLC .
Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?
The E-configuration is determined via:
- X-ray crystallography : Single-crystal diffraction resolves the planar geometry of the hydrazone bond and dihedral angles between the pyrazole and benzylidene groups .
- NMR spectroscopy : The imine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm in H-NMR, with NOESY confirming the absence of coupling between the imine proton and aromatic protons of the benzylidene group .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirms the presence of C=O (1650–1680 cm), N–H (3200–3300 cm), and C=N (1590–1620 cm) stretches .
- H-NMR and C-NMR : Assign aromatic, imine, and isopropyl protons/carbons. Coupling constants (e.g., furan protons at δ 6.3–7.4 ppm) validate substituent positions .
- ESI-MS : Provides molecular ion peaks ([M+H]) and fragmentation patterns consistent with the proposed structure .
Advanced Research Questions
Q. How do solvent effects influence the electronic structure of this compound, as revealed by DFT calculations?
Density Functional Theory (DFT) studies using hybrid functionals (e.g., B3LYP/6-311G) show:
- Solvent polarization : Polar solvents (e.g., water) stabilize the molecule via hydrogen bonding, reducing the HOMO-LUMO gap by 0.2–0.5 eV compared to gas-phase calculations .
- Charge transfer : The furan ring acts as an electron donor, while the benzylidene group accepts charge. Solvent models (IEFPCM) predict enhanced intramolecular charge transfer in polar media, validated by UV-Vis redshift in aqueous solutions .
Q. What contradictions exist between computational predictions and experimental biological activity data?
- VEGFR-2 inhibition : In silico docking predicts strong binding to VEGFR-2 (binding energy < −8.5 kcal/mol), but in vitro assays show moderate IC values (e.g., 12–15 μM). This discrepancy may arise from solvation effects or protein flexibility not modeled in rigid docking .
- ERAP1 inhibition : Computational screening identifies the pyrazole core as a potential inhibitor, yet experimental IC values vary by >50% across assays. This highlights the need for explicit solvent molecular dynamics simulations to refine binding predictions .
Q. How can crystallographic data resolve ambiguities in molecular conformation for structure-activity studies?
- Torsion angle analysis : X-ray structures reveal that the dihedral angle between the pyrazole and furan rings (typically 5–15°) influences bioactivity. Derivatives with angles >20° show reduced VEGFR-2 affinity, suggesting steric hindrance .
- Hydrogen bonding networks : Crystal packing interactions (e.g., N–H···O bonds) stabilize specific conformations. Disrupting these via methyl substitution decreases thermal stability (TGA data) and biological half-life .
Q. What methodological strategies are recommended for analyzing structure-activity relationships (SAR) in this scaffold?
- Systematic substitution : Replace the 4-isopropyl group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to modulate electronic effects on bioactivity .
- Pharmacophore mapping : Overlay docking poses of active analogs to identify conserved interactions (e.g., hydrogen bonds with VEGFR-2 Asp1046) .
- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate physicochemical properties with activity trends .
Q. How can conflicting biological data from different assay conditions be reconciled?
- Assay standardization : Control variables such as cell line (e.g., HUVEC vs. HEK293), hypoxia duration (e.g., 24 vs. 48 hours), and compound solubility (use DMSO concentrations <0.1%) .
- Dose-response validation : Perform IC determinations in triplicate with positive controls (e.g., Sunitinib) to normalize inter-assay variability .
Methodological Notes
- Crystallography : Refinement with SHELXL (using Olex2 or WinGX) is recommended for high-resolution data. For twinned crystals, use the TWIN/BASF commands in SHELXL .
- DFT protocols : Include implicit solvent models (e.g., SMD for nonpolar solvents) and vibrational frequency calculations to confirm stationary points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
